molecular formula C10H13N3O B13471029 [(3-Azidopropoxy)methyl]benzene

[(3-Azidopropoxy)methyl]benzene

Cat. No.: B13471029
M. Wt: 191.23 g/mol
InChI Key: CGPVITDYEYJPJX-UHFFFAOYSA-N
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Description

[(3-Azidopropoxy)methyl]benzene is an organic compound that features a benzene ring substituted with a 3-azidopropoxy group. This compound is part of a broader class of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Azidopropoxy)methyl]benzene typically involves the reaction of benzyl alcohol with 3-azidopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(3-Azidopropoxy)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

    Oxidation Reactions: The benzene ring can undergo oxidation to form phenolic compounds.

Common Reagents and Conditions

    Substitution: Sodium azide in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of phenolic compounds.

Scientific Research Applications

[(3-Azidopropoxy)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.

    Medicine: Investigated for its potential use in drug delivery systems due to the reactivity of the azido group.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Azidopropoxy)methyl]benzene involves the reactivity of the azido group. The azido group can participate in click chemistry reactions, particularly the azide-alkyne cycloaddition, which is catalyzed by copper(I) ions. This reaction forms stable triazole linkages, which are useful in various applications, including drug development and materials science.

Comparison with Similar Compounds

[(3-Azidopropoxy)methyl]benzene can be compared with other benzene derivatives such as:

    Benzyl azide: Similar in structure but lacks the propoxy group.

    Phenyl azide: Contains an azido group directly attached to the benzene ring.

    [(3-Azidopropoxy)ethyl]benzene: Similar but with an ethyl spacer instead of a methyl spacer.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzene derivatives.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-azidopropoxymethylbenzene

InChI

InChI=1S/C10H13N3O/c11-13-12-7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

CGPVITDYEYJPJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCN=[N+]=[N-]

Origin of Product

United States

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